molecular formula C14H17ClN2O3 B5527776 1-(3-chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone

1-(3-chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone

Cat. No. B5527776
M. Wt: 296.75 g/mol
InChI Key: IEYHHSVYHDDTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-(3-chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone and related compounds typically involves multi-step protocols. For instance, a three-step protocol has been utilized for synthesizing a similar compound, resulting in a product confirmed by HRMS, IR, 1H, and 13C NMR experiments, indicating the complexity and precision required in synthesizing such molecules (M. Wujec, R. Typek, 2023).

Molecular Structure Analysis

Molecular structure characterization is crucial for understanding the compound's properties. A related compound's structure was characterized using elemental analysis, IR, 1H NMR, and single crystal X-ray diffraction, revealing a monoclinic system with specific unit cell dimensions and indicating the importance of detailed structural analysis in comprehending the molecular configuration (Shusheng Zhang et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, leading to various intermediates and products. The total yield and the factors influencing each step have been discussed, highlighting the complexity and variability of chemical reactions in synthesizing such molecules (Z. Quan, 2006).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are essential for understanding a compound's behavior in different environments and applications. For example, the crystal structure analysis of a related compound revealed a monoclinic system with specific geometric and electronic configurations, essential for predicting its interaction with other molecules (Shusheng Zhang et al., 2007).

Chemical Properties Analysis

The chemical properties of 1-(3-chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone, such as reactivity with other chemicals, stability under various conditions, and potential for forming derivatives, are critical for its application in scientific research. Studies on related compounds provide insight into their binding profiles, structural modifications, and interactions with biological targets, offering a foundation for understanding the chemical properties of this compound (R. Perrone et al., 2000).

properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-methoxyacetyl)-5-methylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c1-10-7-17(12-5-3-4-11(15)6-12)13(18)8-16(10)14(19)9-20-2/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEYHHSVYHDDTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1C(=O)COC)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-(methoxyacetyl)-5-methyl-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.